Bienvenue dans la boutique en ligne BenchChem!

(1alpha)-17-(Acetyloxy)-6-chloro-1-(chloromethyl)pregna-4,6-diene-3,20-dione

Pharmaceutical Analysis HPLC System Suitability Impurity Profiling

(1alpha)-17-(Acetyloxy)-6-chloro-1-(chloromethyl)pregna-4,6-diene-3,20-dione, designated as Cyproterone Acetate EP Impurity C and identified specifically as 6-chloro-1α-(chloromethyl)-3,20-dioxopregna-4,6-dien-17-yl acetate, is a pharmacopoeially-specified steroidal impurity. This compound serves as a highly characterized reference standard essential for the validation, identification, and quantification of related substances in Cyproterone Acetate active pharmaceutical ingredient.

Molecular Formula C24H30Cl2O4
Molecular Weight 453.4
CAS No. 17183-98-1
Cat. No. B601922
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1alpha)-17-(Acetyloxy)-6-chloro-1-(chloromethyl)pregna-4,6-diene-3,20-dione
CAS17183-98-1
Synonyms1α-(Chloromethyl) Chlormadinone Acetate;  (1α)-17-(Acetyloxy)-6-chloro-1-(chloromethyl)-pregna-4,6-diene-3,20-dione;  6-Chloro-1α-(chloromethyl)-17-hydroxypregna-4,6-diene-3,20-dione Acetate
Molecular FormulaC24H30Cl2O4
Molecular Weight453.4
Structural Identifiers
SMILESCC(=O)C1(CCC2C1(CCC3C2C=C(C4=CC(=O)CC(C34C)CCl)Cl)C)OC(=O)C
InChIInChI=1S/C24H30Cl2O4/c1-13(27)24(30-14(2)28)8-6-18-17-11-21(26)20-10-16(29)9-15(12-25)23(20,4)19(17)5-7-22(18,24)3/h10-11,15,17-19H,5-9,12H2,1-4H3/t15-,17+,18+,19+,22+,23-,24+/m1/s1
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePale yellow Solid

Cyproterone Acetate EP Impurity C (CAS 17183-98-1): A Defined Pharmacopoeial Reference Standard for Pharmaceutical Quality Control


(1alpha)-17-(Acetyloxy)-6-chloro-1-(chloromethyl)pregna-4,6-diene-3,20-dione, designated as Cyproterone Acetate EP Impurity C and identified specifically as 6-chloro-1α-(chloromethyl)-3,20-dioxopregna-4,6-dien-17-yl acetate, is a pharmacopoeially-specified steroidal impurity. This compound serves as a highly characterized reference standard essential for the validation, identification, and quantification of related substances in Cyproterone Acetate active pharmaceutical ingredient [1]. Its structural signature, a 1α-chloromethyl substitution on the steroid nucleus lacking the 1β,2β-methylene cyclopropane ring of the parent drug, creates a unique analytical profile that underpins its specific utility in monograph-compliant HPLC separations [2].

Why Interchange with Generic Steroid Impurity Standards Compromises Cyproterone Acetate Regulatory Compliance


Attempts to substitute this specific impurity reference material with generic steroid standards, other cyproterone acetate-related impurities, or even the structurally related Chlormadinone Acetate impurity suite inevitably fail to meet pharmacopoeial system suitability criteria. As defined in the Ph. Eur. and BP monographs, Cyproterone Acetate EP Impurity C possesses a mandatory, unique correction factor (1.8) and a specific relative retention time (RRT ≈ 1.5) on the prescribed HPLC system, critical for compensating its divergent UV response compared to the API peak [1]. This calibration is non-transferable to other impurities, such as the 6-methoxy derivative Impurity B or the 17-hydroxy variant Impurity F, enforcing its mandatory use for ANDA, NDA, and commercial QC batch release testing [2].

Quantitative Differentiation Evidence for Cyproterone Acetate EP Impurity C (CAS 17183-98-1) Relative to Closest Analogs


HPLC Relative Retention Time Separation: Impurity C vs. Other Specified Impurities (BP/Ph. Eur. Method)

Under the official Pharmacopoeial HPLC conditions (C18, acetonitrile:water 40:60, 1.5 mL/min, 254 nm), Cyproterone Acetate EP Impurity C is unequivocally resolved from the API and all co-specified impurities based on relative retention time (RRT). With CPA retention defined as ~22 min, Impurity C is the latest-eluting specified impurity at RRT 1.5, in contrast to Impurity E (RRT 0.27), Impurity G (RRT 0.3), Impurity F (RRT 0.5), Impurity B (RRT 0.7), and Impurity I (RRT 0.9) [1]. This distinct, maximally retained behavior enables a specific identification window and prevents co-elution with the API or earlier-eluting impurities.

Pharmaceutical Analysis HPLC System Suitability Impurity Profiling

Validation Correction Factor: Distinctive UV Response Relative to Cyproterone Acetate API and Other Impurities

The BP/Ph. Eur. monograph prescribes a correction factor of 1.8 specifically for Impurity C when calculating its content relative to the CPA principal peak. This factor, which is applied by multiplying the impurity peak area, is necessary due to Impurity C's significantly higher absorptivity at the detection wavelength (254 nm) compared to CPA and other impurities [1]. In contrast, Impurity E requires a much lower factor of 0.7, reflecting the divergent UV spectral properties within the impurity suite. Omitting this factor leads to systematic overestimation of Impurity C content by approximately 80%.

Analytical Method Validation Correction Factor Quantitative Impurity Determination

Regulatory Acceptance Threshold: Defined Impurity Limit in Cyproterone Acetate Drug Substance

Impurity C is a specified impurity with a defined acceptance criterion: its corrected peak area must not exceed 0.15 times the area of the principal peak in the reference solution (a), corresponding to a limit of ≤ 0.15% [1]. This limit is stricter than the limit for Impurity F (≤ 0.4%) and aligns with other critical specified impurities B and G (both ≤ 0.15%), while being more stringent than the general unspecified impurity limit (≤ 0.10%) on a scaled basis when factoring in the 1.8 correction coefficient. This regulatory threshold mandates the procurement of a highly characterized, batch-certified Impurity C standard to produce defensible quantitative results at these low levels.

Impurity Specification Drug Substance Purity Pharmacopoeial Compliance

Molecular Distinction from Chlormadinone Acetate Impurity C and Parent API

Although frequently catalogued as '1α-(Chloromethyl) Chlormadinone Acetate,' this compound (Molecular Formula: C24H30Cl2O4, Molecular Weight: 453.40 g/mol, Monoisotopic Mass: 452.1521 g/mol) is distinct from both the Chlormadinone Acetate (CMA) impurity suite and the parent Cyproterone Acetate (CPA, C24H29ClO4, MW 416.94) [1]. CMA Impurity C is described as a different structural entity (e.g., 6ξ-Chloro-2ξ-methyl-3,20-dioxopregn-4-en-17-yl acetate for CMA) . The target compound's hallmark is the 1α-chloromethyl group on a 4,6-diene-3,20-dione core, which is the synthetic precursor to CPA's 1,2-methylene cyclopropane ring, confirmed by characteristic SMILES: CC(=O)O[C@@]1(CC[C@H]2[C@@H]3C=C(Cl)C4=CC(=O)C[C@H](CCl)[C@]4(C)[C@H]3CC[C@]12C)C(=O)C [1].

Structural Elucidation Molecular Identity Impurity Cross-Reactivity

Synthetic Provenance as Regulatory-Required Key Process Intermediate

Impurity C is not merely a degradation product but the penultimate synthetic intermediate in the widely patented process for manufacturing Cyproterone Acetate. Specifically, 6-chloro-1α-chloromethyl-4,6-pregnadiene-17α-ol-3,20-dione 17-acetate (CAS 17183-98-1) is generated immediately before the final cyclization step that forms the 1β,2β-methylene ring of CPA [1]. This contrasts with process-agnostic impurities like Impurity F (the 17-hydroxy saponification product) or Impurity E, which are more indicative of degradation pathways. Its persistent presence in API synthesis routes means that batch-to-batch variability in its levels offers direct insight into process robustness and catalyst efficiency, equipping QC and R&D teams with a process-specific performance indicator that generic impurity standards cannot provide.

Synthetic Chemistry Process Impurity Control Regulatory Starting Material

Targeted Analytical and Process R&D Application Scenarios for Cyproterone Acetate EP Impurity C (CAS 17183-98-1)


Method Validation and System Suitability for ANDA/NDA Batch Release

In ANDA and NDA filing for generic Cyproterone Acetate drug products, the validated HPLC method must demonstrate system suitability per BP/Ph. Eur. monograph 1094. Procurement of an authenticated EP Impurity C reference standard enables confirmation of the required resolution (>1.5), specific retention time identification (RRT ~1.5), and application of the critical correction factor (1.8) for accurate quantification at the 0.15% limit threshold, a mandatory step for demonstrating bioequivalence and batch consistency [1].

Stability-Indicating Forced Degradation Studies

For ICH Q1A(R2) stability studies and forced degradation (hydrolytic, oxidative, photolytic) experiments on Cyproterone Acetate tablets containing Ethinyl Estradiol, a fully characterized Impurity C standard is utilized to spike degradation samples and confirm that the validated stability-indicating RP-HPLC method resolves the process intermediate from degradation by-products [1][2]. This ensures that increases in Impurity C during stability monitoring are distinguishable from true degradation signals, protecting product shelf-life assessment.

Process Optimization and Control of Final Cyclization Step

During process R&D and scale-up, monitoring the conversion of 6-chloro-1α-chloromethyl-pregna-4,6-diene intermediate (CAS 17183-98-1) to Cyproterone Acetate via internal cyclization is critical for improving yield and reducing CPA batch impurity profile. By using this standard as a reactant-specific marker, process chemists can precisely quantify residual intermediate levels in reaction aliquots, fine-tune catalyst loadings, and define ideal reaction endpoints to keep the impurity below the 0.15% specification lock, directly leveraging its synthetic provenance [3].

Cross-Referencing Chlormadinone Acetate Impurity Suites to Prevent Method Cross-Contamination

Laboratories tasked with analyzing both Cyproterone Acetate and Chlormadinone Acetate panels face a high risk of cross-contamination due to the use of the name '1-α-(Chloromethyl) Chlormadinone Acetate' for CAS 17183-98-1 by some vendors. This specific certified standard, with its definitive structural elucidation report including NMR and high-resolution MS (monoisotopic mass: 452.1521 g/mol), provides the analytical director with unequivocal evidence to segregate CPA process impurity 'C' from the structurally distinct CMA Impurity 'C' (which possesses a different formula), thereby safeguarding method accuracy and avoiding audit observations .

Quote Request

Request a Quote for (1alpha)-17-(Acetyloxy)-6-chloro-1-(chloromethyl)pregna-4,6-diene-3,20-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.